Cas no 1240568-72-2 (1-(3,5-Dinitrobenzoyl)-2-methylpiperazine)
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine
- CC1CNCCN1C(=O)C1=CC(=CC(=C1)[N+]([O-])=O)[N+]([O-])=O
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- MDL: MFCD16811521
- Inchi: 1S/C12H14N4O5/c1-8-7-13-2-3-14(8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3
- InChI Key: GJESURAVBZIPGG-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])N1CCNCC1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 410
- Topological Polar Surface Area: 124
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB423574-1 g |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 1g |
€616.10 | 2023-04-24 | ||
| abcr | AB423574-5 g |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 5g |
€1106.00 | 2023-04-24 | ||
| abcr | AB423574-1g |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine; . |
1240568-72-2 | 1g |
€616.10 | 2025-04-21 | ||
| abcr | AB423574-5g |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine; . |
1240568-72-2 | 5g |
€1106.00 | 2025-04-21 | ||
| abcr | AB423574-10g |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine; . |
1240568-72-2 | 10g |
€1553.30 | 2025-04-21 | ||
| A2B Chem LLC | AJ27119-1g |
1-(3,5-dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 95+% | 1g |
$1067.00 | 2024-04-20 | |
| A2B Chem LLC | AJ27119-2g |
1-(3,5-dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
| A2B Chem LLC | AJ27119-5g |
1-(3,5-dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 95+% | 5g |
$1843.00 | 2024-04-20 | |
| A2B Chem LLC | AJ27119-10g |
1-(3,5-dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
| A2B Chem LLC | AJ27119-25g |
1-(3,5-dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 95+% | 25g |
$3497.00 | 2024-04-20 |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine Suppliers
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine
Recent Advances in the Study of 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine (CAS: 1240568-72-2)
The compound 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine (CAS: 1240568-72-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its dinitrobenzoyl and methylpiperazine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacokinetics, and mechanistic insights, providing a deeper understanding of its pharmacological profile.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway of 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine, highlighting its high yield and scalability. The study emphasized the compound's stability under physiological conditions, making it a viable candidate for further drug development. Additionally, the research team identified its selective binding affinity towards certain enzyme targets, which could pave the way for novel treatments in neurodegenerative diseases.
Another pivotal research effort, documented in Bioorganic & Medicinal Chemistry Letters, explored the compound's interaction with cellular receptors. Using advanced computational modeling and in vitro assays, scientists demonstrated that 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine exhibits a unique binding mode, distinct from other known inhibitors. This finding underscores its potential as a lead compound for the development of next-generation therapeutics with reduced off-target effects.
Pharmacokinetic studies have also been a focal point of recent investigations. A preclinical trial reported in European Journal of Pharmaceutical Sciences revealed that the compound possesses favorable absorption and distribution properties, with minimal toxicity observed in animal models. These results suggest that 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine could be a safe and effective agent for clinical applications, pending further validation in human trials.
In conclusion, the latest research on 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine (CAS: 1240568-72-2) highlights its multifaceted potential in drug discovery and development. From its innovative synthesis to its promising pharmacological properties, this compound represents a significant advancement in the field. Future studies should focus on optimizing its therapeutic efficacy and exploring its applications in treating complex diseases, ensuring its transition from bench to bedside.
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